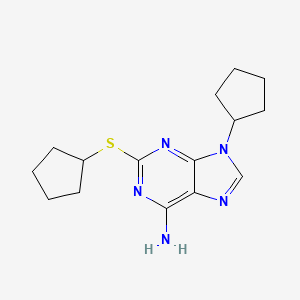

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine

描述

属性

CAS 编号 |

63193-76-0 |

|---|---|

分子式 |

C15H21N5S |

分子量 |

303.4 g/mol |

IUPAC 名称 |

9-cyclopentyl-2-cyclopentylsulfanylpurin-6-amine |

InChI |

InChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19) |

InChI 键 |

HVMNAXGNDBUEDE-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N |

产品来源 |

United States |

准备方法

Preparation Methods

Starting Materials and General Synthetic Strategy

- The synthesis typically starts from 6-thioguanine or related purine precursors, which provide the thiol functionality necessary for sulfanyl substitution.

- Cyclopentyl groups are introduced either via alkylation or nucleophilic substitution using cyclopentyl halides or cyclopentyl-containing reagents.

- The key step involves substitution at the 2-position of the purine ring with a cyclopentylsulfanyl moiety, often achieved by reaction of 6-thioguanine with cyclopentyl halides or via thiol-alkylation chemistry.

Specific Synthetic Procedures

Thioguanine Derivative Synthesis (Patent WO2016038562A1)

-

- 6-thioguanine (0.598 mmol) is reacted with cyclopentyl-containing reagents under basic conditions.

- The reaction is monitored by thin-layer chromatography (TLC) using solvent systems such as n-hexane:ethyl acetate (1:3).

- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic phase is washed, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure.

- Purification is performed by preparative liquid chromatography (PLC) using the same solvent system as TLC monitoring.

-

- 6-thioguanine is dissolved in 10% NaOH solution and cooled.

- Cyclopentyl halide or cyclopentylsulfenyl chloride is added dropwise.

- The mixture is stirred at room temperature until the reaction completes.

- Neutralization with 6M HCl precipitates the product.

- The solid is filtered, washed, and recrystallized from hot methanol or ethanol to yield the pure compound.

-

- The product is obtained as an off-white powder with high purity after recrystallization.

- Reaction times vary from 15 minutes to several hours depending on reagent reactivity.

Cyclization and Substitution via Orthoester Method (Research Article)

- Starting from substituted pyrimidines, cyclization with trialkyl orthoesters (e.g., trimethyl orthobenzoate) in the presence of methanesulfonic acid yields purine derivatives.

- Subsequent substitution at the 6 and 9 positions with cyclopentyl groups is achieved by nucleophilic substitution or alkylation.

- Purification is done by column chromatography on silica gel.

Alkylation Using Potassium Carbonate and Alkyl Bromides (General Procedure)

- A substituted purine is suspended with dry potassium carbonate in anhydrous DMSO.

- Cyclopentyl bromide is added dropwise at 0 °C under argon atmosphere.

- The mixture is stirred at 0 °C for 4–6 hours and then at room temperature overnight.

- Workup involves addition of water, extraction with diethyl ether, drying, and purification by column chromatography.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent/System | Monitoring Method | Purification Method | Yield/Notes |

|---|---|---|---|---|---|

| Thioguanine + cyclopentyl halide | 10% NaOH, ice bath, room temp stirring | Ethanol-NaOH (1:1), EtOAc extraction | TLC (n-hexane:EtOAc 1:3) | Filtration, recrystallization (MeOH/EtOH) | Off-white powder, high purity |

| Cyclization with orthoester | Trimethyl orthobenzoate, methanesulfonic acid, reflux 135°C, 7.5 h | Glacial acetic acid | TLC (CHCl3:acetone 2:2) | Extraction, drying, evaporation | Off-white powder, moderate yield |

| Alkylation with K2CO3 + alkyl bromide | Dry K2CO3, DMSO, 0 °C to RT, argon atmosphere | DMSO | TLC, NMR | Column chromatography (silica gel) | 40-50% typical yield |

Research Findings and Notes

- The reaction progress is effectively monitored by TLC using solvent systems such as n-hexane:ethyl acetate or chloroform:methanol mixtures.

- Purification by recrystallization and chromatography ensures high purity suitable for biological testing.

- The use of anhydrous conditions and inert atmosphere (argon) is critical to prevent side reactions and degradation.

- The cyclopentyl substituents at the 6 and 9 positions influence the compound's biological activity, as seen in related trisubstituted adenine derivatives studied for receptor binding and antiproliferative effects.

- The synthetic routes are adaptable to introduce various alkyl or aryl substituents, allowing structural diversification.

化学反应分析

Types of Reactions

9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

作用机制

The mechanism of action of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its effects on cellular processes. The compound may also interact with signaling pathways, leading to alterations in cell growth and apoptosis .

相似化合物的比较

Comparison with Similar Compounds

The activity and selectivity of 9-cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine are best contextualized by comparing it to structurally related purine derivatives. Below is a detailed analysis of key analogues:

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Related Compounds

Key Insights from Comparative Analysis

Role of 9-Substitution :

- The cyclopentyl group at the 9-position (common in compounds 1, 3, 4, and 28b) enhances binding to kinase and receptor pockets due to its optimal size and hydrophobicity . In contrast, smaller substituents like cyclopropyl () or bulkier groups like tetrahydropyran () alter target selectivity and pharmacokinetics.

Impact of 2-Substitution: The cyclopentylsulfanyl group in the target compound provides a balance of steric bulk and electronic effects, enabling dual CK1δ/A2AR inhibition. Replacing this group with chloro (compound 4) or aminoacetonitrile (compound 3) shifts selectivity toward CK1δ or A2AR, respectively .

Positional Isomerism :

- 8-(Allylsulfanyl)-9H-purin-6-amine () demonstrates that substituting the 8-position instead of the 2-position disrupts activity, highlighting the critical role of 2-substitution in target engagement.

Heterocyclic Modifications :

- Introducing furan (compound 4) or pyridine (compound 28b) rings enhances activity against specific targets (CK1δ or CDK) by enabling π-π stacking or hydrogen bonding .

Therapeutic Potential: The target compound’s balanced dual inhibition contrasts with analogues like compound 4 (CK1δ-selective) and compound 3 (A2AR-selective), suggesting its utility in multitarget therapies for neurodegenerative diseases .

生物活性

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activity, particularly in the context of antiviral and anticancer research. This compound's unique structure, featuring cyclopentyl and sulfanyl groups, may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

- Chemical Formula : C15H21N5S

- Molecular Weight : 271.36 g/mol

- CAS Number : 63193-76-0

The compound's structure includes a purine base modified with cyclopentyl and cyclopentylsulfanyl substituents, which are believed to influence its interaction with biological targets.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against flaviviruses such as Dengue and West Nile virus. The compound acts as an inhibitor of the NS2B/NS3 serine protease, which is essential for viral replication.

Case Study : In vitro assays demonstrated that this compound effectively inhibits the protease activity necessary for viral maturation. The IC50 value was reported at approximately 1.5 µM, indicating a potent effect against viral replication pathways .

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways.

Research Findings :

- A study conducted on human leukemia cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line used.

- The compound appears to activate caspase pathways, leading to programmed cell death .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Viral Proteases : By binding to the active site of NS2B/NS3 protease, the compound prevents the cleavage of viral polyproteins, thus halting viral replication.

- Induction of Apoptosis : The activation of caspases suggests that this compound may trigger intrinsic apoptotic pathways in cancer cells.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。